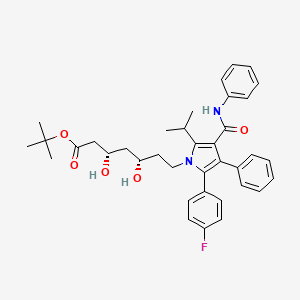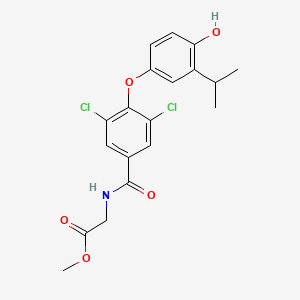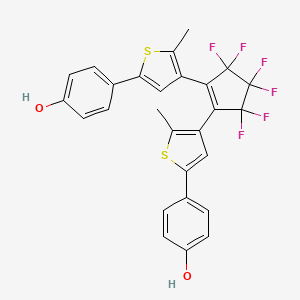
4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the imidazolidinone core. This core can be synthesized through the reaction of butylamine with glyoxal, followed by cyclization. The trifluoromethylsulfonyl group is then introduced via a sulfonylation reaction using trifluoromethanesulfonic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide or similar nucleophiles.
Major Products
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Triflidic acid: Known for its strong acidity and similar trifluoromethylsulfonyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethylsulfonyl group and is used in similar synthetic applications.
Uniqueness
4-(3-Butyl-4-(((trifluoromethyl)sulfonyl)oxy)imidazolidin-1-yl)butane-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its imidazolidinone core and butane-1-sulfonic acid group differentiate it from other compounds with similar trifluoromethylsulfonyl groups.
Properties
Molecular Formula |
C12H23F3N2O6S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[3-butyl-4-(trifluoromethylsulfonyloxy)imidazolidin-1-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C12H23F3N2O6S2/c1-2-3-7-17-10-16(6-4-5-8-24(18,19)20)9-11(17)23-25(21,22)12(13,14)15/h11H,2-10H2,1H3,(H,18,19,20) |
InChI Key |
ZINDFITWOKNDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(CC1OS(=O)(=O)C(F)(F)F)CCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


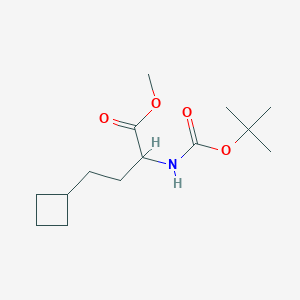
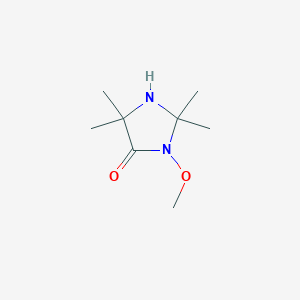
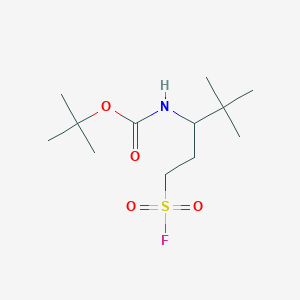
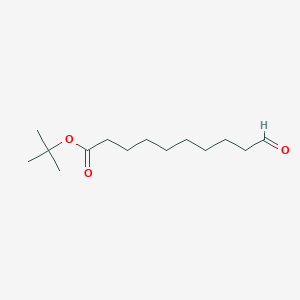
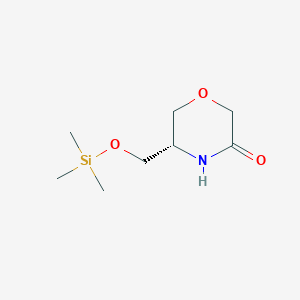
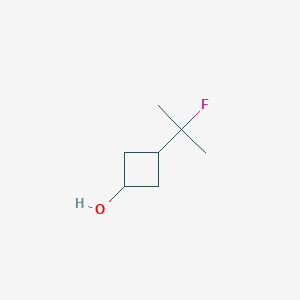
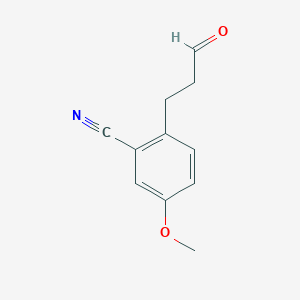
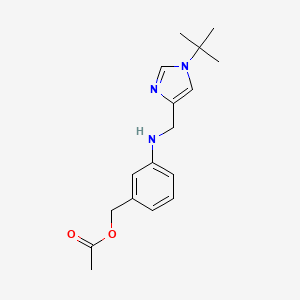

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
